Methyl isocyanide

Catalog No.
S597516
CAS No.
593-75-9
M.F
C2H3N
M. Wt
41.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl isocyanide

CAS Number

593-75-9

Product Name

Methyl isocyanide

IUPAC Name

isocyanomethane

Molecular Formula

C2H3N

Molecular Weight

41.05 g/mol

InChI

InChI=1S/C2H3N/c1-3-2/h1H3

InChI Key

ZRKSVHFXTRFQFL-UHFFFAOYSA-N

SMILES

C[N+]#[C-]

Synonyms

methyl isocyanide, methylisonitrile

Canonical SMILES

C[N+]#[C-]

Probe for studying Cytochrome P450 enzymes:

Methyl isocyanide, specifically the isotopically labeled 13C-methyl isocyanide, has found application as a research tool in studying Cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in various vital biological processes, including drug metabolism and steroid synthesis [].

The research utility of 13C-methyl isocyanide lies in its ability to bind to the active site of CYP enzymes. This binding can be detected using a technique called Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the 13C isotope in the molecule allows researchers to observe specific signals in the NMR spectrum, confirming the binding of the probe to the enzyme [].

Furthermore, changes in the chemical shift of the 13C signal can provide valuable information about the structural conformation of the enzyme's active site upon binding with the probe. This information can be crucial for understanding the mechanism of action of different CYP enzymes and their interaction with various substrates, including drugs [].

Potential applications in drug discovery:

The ability of methyl isocyanide to interact with CYP enzymes also holds potential applications in the field of drug discovery. By studying the binding and interaction of potential drug candidates with CYP enzymes using tools like 13C-methyl isocyanide, researchers can gain insights into their metabolism and potential for drug-drug interactions. This information can be vital for optimizing drug design and development processes [].

Methyl isocyanide, also known as isocyanomethane, is an organic compound with the molecular formula CH3NCO\text{CH}_3\text{NCO}. It is a colorless liquid characterized by a distinctly penetrating and unpleasant odor. This compound is isomeric with methyl cyanide (acetonitrile) but exhibits significantly different reactivity profiles. Methyl isocyanide belongs to the isocyanide family and has a short carbon-nitrogen bond distance of 1.158 Å, which is typical for isocyanides .

Methyl isocyanide is primarily utilized in the synthesis of various heterocycles and transition metal complexes. Its high reactivity makes it a valuable intermediate in the production of carbamate pesticides and other chemical products .

Methyl isocyanide poses significant safety hazards due to its:

  • High Toxicity: It is a severe irritant to the eyes, respiratory system, and skin []. Exposure can cause coughing, respiratory distress, eye damage, and even death [].
  • Flammability: It is a highly flammable liquid with a low flash point, readily igniting and posing a fire risk [].
  • Explosivity: Its inherent instability and tendency to decompose explosively necessitate extreme caution during handling and storage [].

Data

The median lethal dose (LD50) for methyl isocyanide in rats is 12 mg/kg (oral) [].

Methyl isocyanide readily reacts with compounds containing N-H or O-H groups. Key reactions include:

  • Hydrolysis: In the presence of water, methyl isocyanide forms 1,3-dimethylurea and carbon dioxide, releasing heat during the process .
  • Reactions with Alcohols and Phenols: These compounds react slowly with methyl isocyanide but can be catalyzed by trialkylamines or dialkyltin dicarboxylate .
  • Formation of Ureas: Primary and secondary amines react rapidly to form substituted ureas, while reactions with amides and ureas occur more slowly .
  • Polymerization: Methyl isocyanide can polymerize to form high-molecular-weight products, which can hydrolyze in hot water to yield trimethyl isocyanurate .

Methyl isocyanide exhibits significant toxicity and irritative properties. It has been linked to severe respiratory issues and ocular damage upon exposure. The compound can cause long-term health effects, including persistent respiratory problems and immunologic responses due to its highly reactive nature. Studies suggest that carbamylation of globin and blood proteins may contribute to its toxic effects .

Acute exposure can lead to immediate respiratory distress, while delayed symptoms may manifest hours or even days later. Notably, methyl isocyanide was involved in the Bhopal gas disaster, highlighting its potential for catastrophic health impacts .

Methyl isocyanide can be synthesized through several methods:

  • Reaction of Methylamine with Phosgene: This method involves combining methylamine with phosgene at elevated temperatures in a gas phase reaction, yielding methyl isocyanate as a primary product .
  • Dehydration of N-Methylformamide: Another common method for synthesizing methyl isocyanide involves dehydrating N-methylformamide .
  • Reaction of Silver Cyanide with Methyl Iodide: This historical method was first reported by A. Gautier and remains relevant in laboratory settings .

Methyl isocyanide serves multiple applications across various fields:

  • Synthesis of Heterocycles: It plays a crucial role in forming five-membered heterocycles used in pharmaceuticals and agrochemicals.
  • Transition Metal Complexes: Methyl isocyanide acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Intermediate in Pesticides: It is used as an intermediate in the production of carbamate pesticides like carbaryl and methomyl .

Research on methyl isocyanide has focused on its reactivity with biological molecules and environmental implications. Studies indicate that it hydrolyzes under acidic conditions, which may influence its persistence in the environment . Additionally, its explosive potential when heated or subjected to certain conditions necessitates careful handling protocols to mitigate risks associated with its use .

Methyl isocyanide shares structural similarities with other compounds but possesses unique properties that differentiate it from them. Key similar compounds include:

  • Acetonitrile (Methyl Cyanide): Although structurally similar, acetonitrile has a faintly sweet odor and lower reactivity compared to methyl isocyanide.
  • Ethyl Isocyanide: This compound exhibits similar reactivity patterns but varies in chain length and physical properties.
  • Isobutyl Isocyanide: Like methyl isocyanide, it belongs to the same functional group but differs in molecular weight and boiling point.
CompoundMolecular FormulaOdorReactivity
Methyl IsocyanideCH₃NCOPungentHighly reactive
AcetonitrileCH₃CNSweetLess reactive
Ethyl IsocyanideC₂H₅NCOPungentReactive
Isobutyl IsocyanideC₄H₉NCOPungentReactive

The distinct reactivity of methyl isocyanide makes it particularly valuable for specific synthetic applications while also posing significant safety concerns due to its toxicity and potential for explosive reactions under certain conditions .

Systematic and Common Names

Methyl isocyanide is systematically named isocyanomethane under IUPAC nomenclature. Alternative designations include methyl isonitrile and isocyanomethane. Its CAS registry number is 593-75-9.

Molecular and Structural Features

The compound’s molecular formula is C₂H₃N, with a molecular weight of 41.05 g/mol. Key structural attributes include:

  • A short carbon-nitrogen bond (1.158 Å), indicative of significant π-backbonding in metal complexes.
  • A linear R–N≡C geometry, with a dipole moment of 3.78 D.
  • Canonical SMILES: C[N+]#[C-] and InChIKey: ZRKSVHFXTRFQFL-UHFFFAOYSA-N.

Table 1: Key Structural and Physical Properties of Methyl Isocyanide

PropertyValueSource
Molecular Weight41.05 g/mol
Density (20°C)0.746 g/mL
Boiling Point59–60°C
Melting Point-45°C
Dipole Moment3.78 D
C-N Bond Length1.158 Å

Methyl isocyanide, also known as isocyanomethane, was first synthesized by A. Gautier through a reaction involving silver cyanide and methyl iodide [1]. This pioneering work established the foundation for isocyanide chemistry and provided the first reliable method for preparing this unique compound [5]. The reaction involves the formation of a solid complex between methyl iodide and silver cyanide, which is subsequently decomposed to yield methyl isocyanide [3].

The procedure for Gautier's method involves mixing methyl iodide and silver cyanide in a specific ratio, typically 1 mmol of methyl iodide to 2 mmol of silver cyanide [2]. This mixture is placed in a thick-walled glass tube, which is then sealed to create a closed system [2]. The sealed tube is heated at approximately 95°C for about one hour in a mineral oil bath [2] [3]. After cooling to room temperature, the tube is carefully opened, and the reaction mixture is quenched with potassium cyanide solution to decompose the resulting complex [2] [3].

The Gautier method is notable for its high efficiency, providing near-quantitative yields of methyl isocyanide [12]. This remarkable yield efficiency makes it a historically significant synthetic approach, despite the hazardous nature of the reagents involved [3]. The reaction proceeds through a nucleophilic substitution mechanism where the cyanide ion from silver cyanide attacks the methyl group of methyl iodide, forming the isocyanide structure rather than the nitrile isomer [5].

Research has confirmed that this method produces essentially pure methyl isocyanide, which can be separated by distillation through a packed column [3]. The high purity of the product obtained through this method has made it valuable for applications requiring high-grade methyl isocyanide [12].

Dehydration of N-Methylformamide

The dehydration of N-methylformamide represents the most common contemporary method for preparing methyl isocyanides [1]. This approach has gained prominence due to its relative simplicity and the wider availability of the starting materials compared to Gautier's method [5]. The process involves removing a water molecule from N-methylformamide using various dehydrating agents [7].

Several dehydrating agents have been employed for this transformation, including phosphoryl trichloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), phosgene derivatives, and the combination of triphenylphosphane and iodine [15]. Each of these reagents offers different advantages in terms of reaction efficiency, environmental impact, and ease of workup [15]. For instance, p-toluenesulfonyl chloride has been found to be particularly effective for aliphatic isocyanides like methyl isocyanide, offering a lower environmental impact compared to phosphoryl trichloride while maintaining high efficiency [15].

A notable variation of this method is the Schuster-Scott-Casanova procedure, which involves the dehydration of N-methylformamide using quinoline and p-toluenesulfonyl chloride [8]. In this approach, N-methylformamide is added dropwise to a mixture of quinoline and p-toluenesulfonyl chloride under reduced pressure (10-15 Torr) at 75°C [8]. The reaction yields methyl isocyanide, which condenses as a colorless liquid in a receiver trap cooled by a dry-ice/acetone bath [8]. This method has been reported to provide a yield of approximately 64% [17].

Recent advancements in green chemistry have led to the development of mechanochemical approaches for the dehydration of N-methylformamide [11]. These methods utilize mechanical energy through grinding to facilitate the dehydration reaction, often employing p-toluenesulfonyl chloride as the dehydrating agent along with triethylamine and sodium carbonate [11]. The mechanochemical approach offers several advantages, including solvent-free conditions, reduced environmental impact, and yields of around 70% [19].

The reaction mechanism for the dehydration of N-methylformamide typically involves the activation of the formamide through an acid-base reaction, followed by the elimination of water [11]. The tautomerism of the formamide plays a crucial role in this process, with the dehydrating agent facilitating the removal of the hydroxyl group [13].

Modern Catalytic Approaches

Contemporary research has expanded the repertoire of methods for synthesizing and utilizing methyl isocyanide through various catalytic approaches [9]. These modern techniques often offer advantages such as milder reaction conditions, higher selectivity, and improved environmental sustainability compared to traditional methods [16].

Gold nanoparticles have emerged as effective catalysts for reactions involving isocyanides, including methyl isocyanide [9]. In particular, dendrimer-encapsulated gold nanoparticles loaded in mesoporous supports have shown remarkable activity in aldol reactions of isocyanoacetates with benzaldehydes [9]. These heterogenized homogeneous catalysts provide high yields and excellent diastereoselectivity, with the added benefit of catalyst recyclability for multiple reaction cycles [9].

Rhodium complexes with specially designed isocyanide ligands represent another significant advancement in catalytic chemistry related to isocyanides [16]. Research has demonstrated that bulky isocyanide ligands, such as 2,6-bis[3,5-bis(trimethylsilyl)phenyl]-4-methylphenyl isocyanide, can significantly accelerate rhodium-catalyzed hydrosilylation reactions [16]. The unique coordination behavior of these ligands to rhodium centers contributes to their exceptional catalytic efficiency [16].

Photocatalytic methods using iridium complexes have also been developed for the functionalization of isocyanides under visible light irradiation [18]. These approaches enable the formation of secondary amides from electron-poor organic bromides and isocyanides under mild conditions [18]. The reaction proceeds through a radical mechanism involving the formation of imidoyl radicals and subsequent oxidation to nitrilium ions [18].

Mechanochemical catalysis represents a particularly innovative approach for isocyanide synthesis [11]. This solvent-free methodology employs mechanical grinding to facilitate the dehydration of formamides, offering a more environmentally friendly alternative to traditional solution-based methods [11]. The mechanochemical approach has been successfully applied to the synthesis of various isocyanides, including methyl isocyanide, with good yields and reduced environmental impact [19].

Table 1 provides a comparison of these modern catalytic approaches:

Catalyst SystemApplicationAdvantagesLimitations
Gold nanoparticlesAldol reactions of isocyanidesRecyclable, high yieldLimited to specific reactions
Rhodium complexes with isocyanide ligandsHydrosilylation reactionsHigh catalytic efficiencyRequires specialized ligands
Iridium photocatalystFunctionalization of isocyanidesVisible light induced, mild conditionsLimited substrate scope
Mechanochemical catalysisDehydration of formamidesSolvent-free, environmentally friendlyMechanical equipment needed

Purification Techniques and Challenges

The purification of methyl isocyanide presents significant challenges due to its high reactivity, volatility, and potential for explosive decomposition [1] [3]. Various techniques have been developed to address these challenges, each with its own advantages and limitations [3].

Distillation represents the most common purification method for methyl isocyanide [1]. However, the compound's low boiling point (58-59°C at atmospheric pressure) and its tendency to decompose explosively when heated necessitate careful control of distillation conditions [8]. Vacuum distillation at 10-15 Torr is often preferred as it allows for separation at lower temperatures, reducing the risk of decomposition [8] [17].

For small-scale purification, bulb-to-bulb distillation using a rotary evaporator has proven effective [2]. This gentle technique is particularly suitable for sensitive compounds like methyl isocyanide, as it minimizes thermal stress during the purification process [2]. However, its application is limited to relatively small quantities of material [2].

Fractional distillation through a packed column offers improved separation of methyl isocyanide from impurities with similar boiling points [3]. This technique is especially valuable when dealing with crude reaction mixtures containing multiple components [3]. The use of appropriate packing materials and careful temperature control are essential for successful separation [3].

For the removal of specific contaminants, specialized purification steps may be necessary [3]. For instance, passing the vapors under vacuum through appropriate contaminant-removing reagents can effectively eliminate certain impurities [3]. This approach has been successfully employed in the purification of methyl isocyanide obtained from the Gautier method [3].

More recent purification strategies include extraction with n-heptane followed by filtration through silica [11]. This approach is particularly suitable for methyl isocyanide prepared through mechanochemical methods, as it avoids the thermal stress associated with distillation [11]. However, the high volatility of methyl isocyanide can make solvent-based purification challenging [11].

Table 2 summarizes the various purification techniques and their suitability for methyl isocyanide:

TechniqueAdvantagesDisadvantagesSuitability for Methyl Isocyanide
Simple distillationSimple setupHigh temperatures may cause decompositionRisk of explosive decomposition
Vacuum distillationLower temperature requirementsRequires vacuum equipmentPreferred method (10-15 Torr)
Bulb-to-bulb distillationGentle separation for sensitive compoundsLimited scaleGood for small scale
Column chromatographyHigh puritySolvent intensiveLimited use due to volatility
Fractional distillationBetter separation of close-boiling compoundsComplex setupGood for separating from impurities

A significant challenge in the purification of methyl isocyanide is its instability and high reactivity [11]. The compound can undergo various reactions during purification attempts, including polymerization, isomerization to acetonitrile, and reactions with trace impurities [1]. These reactions not only reduce the yield of pure methyl isocyanide but can also create additional purification challenges [1].

Hydrogen Bond Acceptor Count

1

Exact Mass

41.026549100 g/mol

Monoisotopic Mass

41.026549100 g/mol

Boiling Point

59.6 °C

Heavy Atom Count

3

Melting Point

-45.0 °C

UNII

B5B6DXM7GG

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

593-75-9

Metabolism Metabolites

Cyanide is rapidly alsorbed through oral, inhalation, and dermal routes and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Methyl_isocyanide

Dates

Last modified: 08-15-2023

Aromatic substitution reactions between ionized benzene derivatives and neutral methyl isocyanide

Guy Bouchoux, Julien De Winter, Robert Flammang, Pascal Gerbaux
PMID: 20560604   DOI: 10.1021/jp102794c

Abstract

Aromatic substitution reactions of selected ionized benzenes derivatives (chlorobenzene, nitrobenzene, dimethylphtalates) and phenoxy cation using neutral methyl isocyanide as a nucleophile are shown to efficiently occur in the gas phase. Nitrilium ions are produced in high abundance during these processes. These reactions have been performed in the hexapole collision cell of a large-scale hybrid tandem mass spectrometer. Computed 298 K enthalpy diagrams at the B3LYP/6-31+G(d,p) level of theory confirm the exothermic formation of the N-methylbenzonitrilium ions starting with ionized chloro- and nitrobenzene molecular ions. In this last case, two other exothermic processes are also detected: (i) an oxygen atom transfer yielding ionized nitrosobenzene and neutral methyl isocyanate and (ii) a loss of carbon monoxide from the ion/molecule reaction product generated when metastably generated phenoxy cations (produced in the hexapole collision cell) react with methyl isocyanide. Using extended theoretical calculations, several reaction pathways have been derived. The behavior of the three isomeric dimethyl phthalates has been investigated in the same way.


The infrared fundamental intensities and polar tensor of CH3NC

R L A Haiduke, Y Hase, R E Bruns
PMID: 12509145   DOI: 10.1016/s1386-1425(02)00111-7

Abstract

The molecular force field and polar tensor of methyl isocyanide have been determined from its gas phase vibrational frequencies and infrared intensities. Quantum chemical results from MP2(FC), B3LYP and quadratic configuration interaction calculation including single and double substitutions procedures using a 6-311 + +G(3d,3p) basis set have been used to determine the signs of the dipole moment derivatives with respect to the normal coordinates as well as estimate individual fundamental intensities of the overlapped v1-v5 and v3-v6 band systems. Principal component graphical representations of the A1 and E symmetry polar tensor elements were useful in determining preferred sets of tensor elements. The mean dipole moment derivative (GAPT charge) of the methyl carbon in CH3NC, 0.347 e, is between the corresponding values in CH3CN, 0.110 e, and CH3F, 0.541 e. The mean dipole moment derivatives obtained here indicate the correct 1s methyl carbon ionization energy as 293.35 eV which is 0.98 eV higher than the corresponding ionization energy of the terminal atom.


The synthesis, characterization, and application of ¹³C-methyl isocyanide as an NMR probe of heme protein active sites

Christopher McCullough, Phani Kumar Pullela, Sang-Choul Im, Lucy Waskell, Daniel Sem
PMID: 23475666   DOI: 10.1007/978-1-62703-321-3_4

Abstract

The cytochromes P450 (CYPs) play a central role in a variety of important biological oxidations, such as steroid synthesis and the metabolism of xenobiotic compounds, including most drugs. Because CYPs are frequently assayed as drug targets or as anti-targets, tools that provide confirmation of active-site binding and information on binding orientation would be of great utility. Of greatest value are assays that are reasonably high throughput. Other heme proteins, too-such as the nitric oxide synthases (NOSs), with their importance in signaling, regulation of blood pressure, and involvement in the immune response-often display critical roles in the complex functions of many higher organisms, and also require improved assay methods. To this end, we have developed an analog of cyanide, with a (13)CH3-reporter group attached to make methyl isocyanide. We describe the synthesis and use of (13)C-methyl isocyanide as a probe of both bacterial (P450cam) and membrane-bound mammalian (CYP2B4) CYPs. The (13)C-methyl isocyanide probe can be used in a relatively high-throughput 1-D experiment to identify binders, but it can also be used to detect structural changes in the active site based on chemical shift changes, and potentially nuclear Overhauser effects between probe and inhibitor.


Effects of substrates (methyl isocyanide, C2H2) and inhibitor (CO) on resting-state wild-type and NifV(-)Klebsiella pneumoniae MoFe proteins

Paul A McLean, Anne True, Mark J Nelson, Hong-In Lee, Brian M Hoffman, W H Orme-Johnson
PMID: 12538049   DOI: 10.1016/s0162-0134(02)00580-9

Abstract

We report the use of electron nuclear double resonance (ENDOR) spectroscopy to examine how the metal sites in the FeMo-cofactor cluster of the resting nitrogenase MoFe protein respond to addition of the substrates acetylene and methyl isocyanide and the inhibitor carbon monoxide. 1H, 57Fe and 95Mo ENDOR measurements were performed on the wild-type and the NifV(-)proteins from Klebsiella pneumoniae. Among the molecules tested, only the addition of acetylene to either protein induced widespread changes in the 57Fe ENDOR spectra. Acetylene also induced increases in intensity from unresolved protons in the proton ENDOR spectra. Thus we conclude that acetylene may bind to the resting-state MoFe protein to perturb the FeMo-cofactor environment. On the other hand, the present results show that methyl isocyanide and carbon monoxide do not substantially alter the FeMo cofactor's geometric and electronic structures. We interpret this as lack of interaction between those two molecules and the FeMo cofactor in the resting state MoFe protein. Thus, although it is generally accepted that substrates or inhibitors bind to the FeMo-cofactor only under turnover condition, this work provides evidence that at least one substrate can perturb the active site of nitrogenase under non-catalytic conditions.


A Light-Releasable Potentially Prebiotic Nucleotide Activating Agent

Angelica Mariani, David A Russell, Thomas Javelle, John D Sutherland
PMID: 29965757   DOI: 10.1021/jacs.8b05189

Abstract

Investigations into the chemical origin of life have recently benefitted from a holistic approach in which possible atmospheric, organic, and inorganic systems chemistries are taken into consideration. In this way, we now report that a selective phosphate activating agent, namely methyl isocyanide, could plausibly have been produced from simple prebiotic feedstocks. We show that methyl isocyanide drives the conversion of nucleoside monophosphates to phosphorimidazolides under potentially prebiotic conditions and in excellent yields for the first time. Importantly, this chemistry allows for repeated reactivation cycles, a property long sought in nonenzymatic oligomerization studies. Further, as the isocyanide is released upon irradiation, the possibility of spatially and temporally controlled activation chemistry is thus raised.


[B(CO2H)4]- and [B(CNCH3)4]3+: homoleptic boron complexes containing carboxy and methylisocyanide ligands

Eduard Bernhardt, David J Brauer, Maik Finze, Helge Willner
PMID: 16941512   DOI: 10.1002/anie.200601870

Abstract




13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites

Christopher R McCullough, Phani Kumar Pullela, Sang-Choul Im, Lucy Waskell, Daniel S Sem
PMID: 19199046   DOI: 10.1007/s10858-009-9300-8

Abstract

The cytochromes P450 (CYPs) play a central role in many biologically important oxidation reactions, including the metabolism of drugs and other xenobiotic compounds. Because they are often assayed as both drug targets and anti-targets, any tools that provide: (a) confirmation of active site binding and (b) structural data, would be of great utility, especially if data could be obtained in reasonably high throughput. To this end, we have developed an analog of the promiscuous heme ligand, cyanide, with a (13)CH(3)-reporter attached. This (13)C-methyl isocyanide ligand binds to bacterial (P450cam) and membrane-bound mammalian (CYP2B4) CYPs. It can be used in a rapid 1D experiment to identify binders, and provides a qualitative measure of structural changes in the active site.


Theoretical investigation of the interstellar CH3NC/CH3CN ratio

D J DeFrees, A D McLean, E Herbst
PMID: 11540838   DOI: 10.1086/163229

Abstract

Calculations have been performed to determine the abundance ratio of the metastable isomer CH3NC to the stable isomer CH3CN in dense interstellar clouds. According to gas phase, ion-molecule treatments, these molecules are both synthesized via protonated ion precursors. We have calculated the ratio of the formation rates of the protonated precursor ions-- CH3NCH+ and CH3CNH+ --synthesized via the radiative association reaction between CH3+ and HCN, which is thought to the dominant formation process of the two isomeric ions. Our calculations, which involve both ab initio quantum chemistry and equilibrium determinations, lead to a predicted CH3NCH+/CH3CNH+ formation rate ratio between 0.1 and 0.4. If this ratio is maintained in the neutral species formed from the precursor ions, theory predicts a sizable abundance for methyl isocyanide (CH3NC) and lends credence to its tentative observation.


PM3, AM1, MNDO and MINDO3 semi-empirical IR spectra simulations for compounds of interest for Titan's chemistry: diazomethane, methyl azide, methyl isocyanide, diacetylene and triacetylene

V A Basiuk, R Navarro-González, Y Benilan, F Raulin
PMID: 11300562   DOI: 10.1016/s1386-1425(00)00408-x

Abstract

Four semi-empirical methods (PM3, AM1, MNDO and MINDO3) have been tested to find the best auxiliary tool for the gas chromatography/Fourier transform IR spectroscopy/mass spectrometry (GC/FTIR/MS) identification of five compounds of interest for Titan's atmospheric chemistry as test compounds: diacetylene, triacetylene, diazomethane, methyl azide, methyl isocyanide. Of the four methods, MINDO3 can be considered as the most appropriate method to facilitate the identification of such and similar compounds, since (1) the simulated IR spectra best match the experimental spectra for four compounds of five studied; and (2) MINDO3 provides the best linearity between the calculated and experimental frequencies (correlation coefficient of 0.995; a scaling factor of 0.84 can be applied to afford better correspondence between the calculated and experimental wavenumbers). None of the semi-empirical methods tested is able to predict (even approximately) infrared band intensities, and therefore a spectral intensity pattern.


Oxygen kinetic isotope effects in soluble methane monooxygenase

S S Stahl, W A Francisco, M Merkx, J P Klinman, S J Lippard
PMID: 11073959   DOI: 10.1074/jbc.M008301200

Abstract

Soluble methane monooxygenase (sMMO) contains a nonheme, carboxylate-bridged diiron site that activates dioxygen in the catalytic oxidation of hydrocarbon substrates. Oxygen kinetic isotope effects (KIEs) have been determined under steady-state conditions for the sMMO-catalyzed oxidation of CH(3)CN, a liquid substrate analog. Kinetic studies of the steady-state sMMO reaction revealed a competition between fully coupled oxygenase activity, which produced glycolonitrile (HOCH(2)CN) and uncoupled oxidase activity that led to water formation. The oxygen KIE was measured independently for both the oxygenase and oxidase reactions, and values of 1.0152 +/- 0.0007 and 1.0167 +/- 0.0010 were obtained, respectively. The isotope effects and separate dioxygen binding studies do not support irreversible formation of an enzyme-dioxygen Michaelis complex. Additional mechanistic implications are discussed in the context of previous data obtained from single turnover and steady-state kinetic studies.


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